![molecular formula C13H10BrNO2 B5090274 4-bromo-N-(4-hydroxyphenyl)benzamide](/img/structure/B5090274.png)
4-bromo-N-(4-hydroxyphenyl)benzamide
Overview
Description
4-bromo-N-(4-hydroxyphenyl)benzamide, also known as BPNH, is a chemical compound that belongs to the class of benzamide derivatives. It is a white to off-white crystalline powder that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). BPNH has been synthesized using various methods and has been found to have potential applications in scientific research.
Scientific Research Applications
Antimicrobial Activity
4-bromo-N-(4-hydroxyphenyl)benzamide has been explored for its antimicrobial properties. Ienascu et al. (2019) synthesized derivatives of this compound and tested them against various bacterial and fungal strains. Notably, N-(4-bromo-phenyl)-2-hydroxy-benzamide showed effectiveness against S. pyogenes, indicating its potential in antimicrobial applications (Ienascu et al., 2019).
Antifungal Activity
Further research on derivatives of 4-bromo-N-(4-hydroxyphenyl)benzamide revealed antifungal properties. Ienascu et al. (2018) synthesized and tested various derivatives against phytopathogenic fungi and yeast. The study highlighted specific compounds, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide, showing strong inhibition, especially against Saccharomyces cerevisiae (Ienascu et al., 2018).
Synthesis and Characterization
Research by Percec et al. (1994) involved the synthesis and characterization of monomers related to 4-bromo-N-(4-hydroxyphenyl)benzamide. Their work focused on creating hyperbranched polymers, contributing to the field of polymer chemistry and materials science (Percec et al., 1994).
Applications in Chemistry
The work by Singh et al. (2017) utilized similar compounds for chemoselective N-benzoylation, indicating the utility of 4-bromo-N-(4-hydroxyphenyl)benzamide in synthetic chemistry. Their study contributes to the development of compounds with biological interest (Singh et al., 2017).
properties
IUPAC Name |
4-bromo-N-(4-hydroxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(16)8-6-11/h1-8,16H,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUUJUZPZKRMJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-hydroxyphenyl)benzamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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